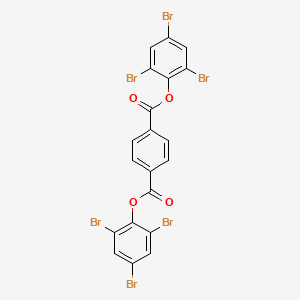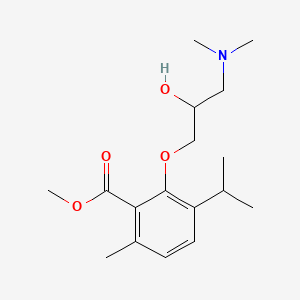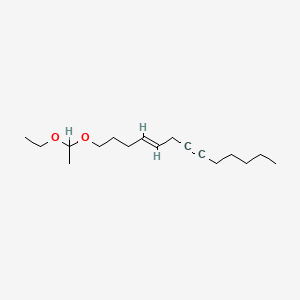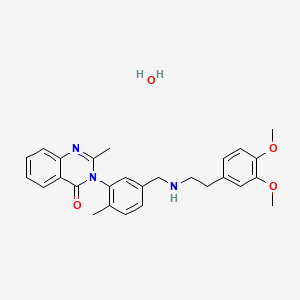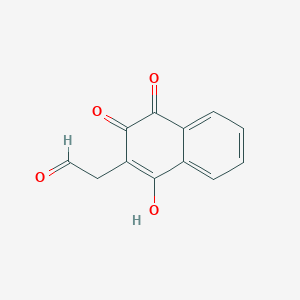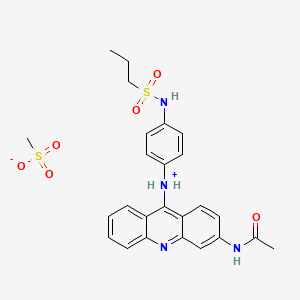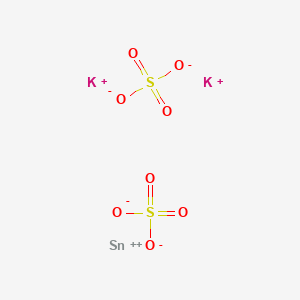
dipotassium;tin(2+);disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium tin(2+) disulfate is a chemical compound with the formula K2Sn(SO4)2. It is a coordination compound where tin is in the +2 oxidation state, and it is coordinated to two sulfate ions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium tin(2+) disulfate can be synthesized through a reaction involving tin(II) sulfate and potassium sulfate. The reaction typically involves dissolving tin(II) sulfate in water and then adding potassium sulfate to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of dipotassium tin(2+) disulfate. The reaction can be represented as follows:
SnSO4+K2SO4→K2Sn(SO4)2
Industrial Production Methods
In an industrial setting, the production of dipotassium tin(2+) disulfate involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous reactors and precise control of temperature and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium tin(2+) disulfate undergoes various chemical reactions, including:
Oxidation: The tin(II) ion can be oxidized to tin(IV) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The sulfate ions can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands such as chloride or nitrate ions can replace sulfate ions under appropriate conditions.
Major Products Formed
Oxidation: Tin(IV) sulfate and potassium sulfate.
Reduction: Tin metal and potassium sulfate.
Substitution: Various tin(II) complexes with different ligands.
Applications De Recherche Scientifique
Dipotassium tin(2+) disulfate has several applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry and as a precursor for the synthesis of other tin compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in electroplating and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of dipotassium tin(2+) disulfate involves its ability to interact with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The sulfate ions can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium sulfate (K2SO4): A common sulfate salt with different properties and applications.
Tin(II) sulfate (SnSO4): A precursor for the synthesis of dipotassium tin(2+) disulfate.
Potassium persulfate (K2S2O8): An oxidizing agent with different chemical behavior.
Uniqueness
Dipotassium tin(2+) disulfate is unique due to its coordination structure, where tin is coordinated to two sulfate ions. This gives it distinct chemical and physical properties compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propriétés
Numéro CAS |
27790-37-0 |
|---|---|
Formule moléculaire |
K2O8S2Sn |
Poids moléculaire |
389.0 g/mol |
Nom IUPAC |
dipotassium;tin(2+);disulfate |
InChI |
InChI=1S/2K.2H2O4S.Sn/c;;2*1-5(2,3)4;/h;;2*(H2,1,2,3,4);/q2*+1;;;+2/p-4 |
Clé InChI |
FVGUCCDRBVMABJ-UHFFFAOYSA-J |
SMILES canonique |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Sn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





